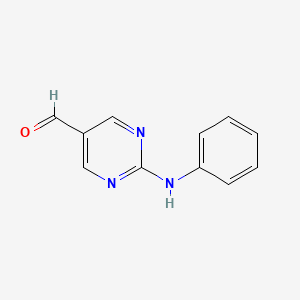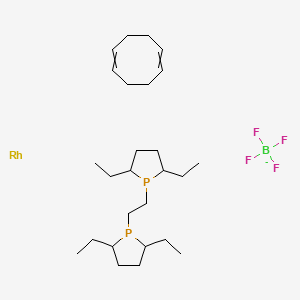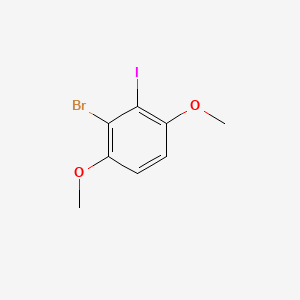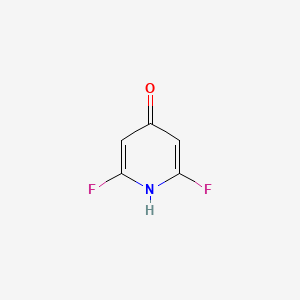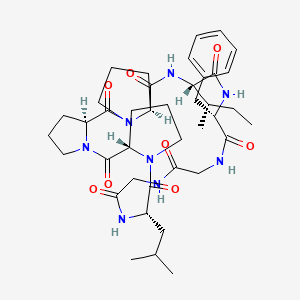
Heterophyllin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heterophyllin B is an active cyclic peptide isolated from Pseudostellaria heterophylla . It has been found to provide a novel strategy for the treatment of esophageal cancer and improve memory via immunomodulation and neurite regeneration .
Synthesis Analysis
The biosynthesis of Heterophyllin B in Pseudostellaria heterophylla has been studied . The precursor gene of Heterophyllin B was screened in P. heterophylla and it was found that the prePhHB-encoded precursor peptide could enzymatically synthesize Heterophyllin B . A culture system was established for the biosynthetic study of Heterophyllin B .Molecular Structure Analysis
The core peptide sequence of Heterophyllin B is IFGGLPPP in P. heterophylla .Chemical Reactions Analysis
A rapid and sensitive LC-ESI-MS/MS method was developed and validated for the analysis of Heterophyllin B in rat plasma .Physical And Chemical Properties Analysis
Heterophyllin B has a molecular weight of 778.9 g/mol . Its molecular formula is C40H58N8O8 .科学的研究の応用
Biosynthesis in Pseudostellaria heterophylla
HB is one of the characteristic chemical components of Pseudostellaria heterophylla . The precursor gene (prePhHB) of HB in P. heterophylla has been identified and its correctness has been functionally verified in vivo and in vitro . The core peptide sequence of HB is IFGGLPPP in P. heterophylla .
Role in Plant Cyclic Peptides
Plant cyclic peptides (CPs) are a large group of small molecule metabolites found in a wide variety of plants, including traditional Chinese medicinal plants . HB is one of these plant CPs . These peptides have a wide range of physiological functions, including regulating signal transmission, promoting enzyme synthesis, and resisting virus invasion .
In Vitro Biosynthesis
An in vitro system has been established for the biosynthetic study of HB, a cyclopeptide produced by the medicinal plant Pseudostellaria heterophylla . This system has de novo biosynthetic activity .
Neurogenesis and Synaptic Plasticity
HB has been found to enhance cognitive function through neurogenesis and synaptic plasticity . This suggests that HB could play a significant role in memory generalization, consolidation, and retrieval .
Alzheimer’s Disease Treatment
HB could enhance memory retrieval, modulate splenic T helper cell, and ameliorate neuroinflammation in i.c.v. Aβ1-42 injected Alzheimer’s disease (AD) mice . Network pharmacology has been performed to predict protein targets and pathways of HB against AD .
Suppression of Carcinoma Cell Adhesion and Invasion
Previous studies showed that HB effectively suppressed the adhesion and invasion of human esophageal carcinoma cells by mediating PI3 K/AKT/β-catenin pathways and regulated the expression levels of adhesion- and invasion- associated genes .
作用機序
Target of Action
Heterophyllin B, a cyclic octapeptide isolated from Pseudostellaria heterophylla, has been found to primarily target the C-X-C chemokine receptor type 4 (CXCR4) . CXCR4 is a G-protein coupled receptor involved in various physiological processes, including cell migration, immune response, and cancer metastasis .
Mode of Action
Heterophyllin B binds to CXCR4, which leads to the suppression of the PI3K/AKT signaling pathway . This binding inhibits the adhesion and invasion of human esophageal carcinoma cells . It also suppresses the expression of PD-L1, a protein that downregulates the immune system and is often overexpressed in cancer cells .
Biochemical Pathways
The PI3K/AKT pathway is a critical intracellular signaling pathway involved in regulating the cell cycle. Therefore, it directly relates to cellular quiescence, proliferation, cancer, and longevity . By suppressing this pathway, Heterophyllin B can inhibit the growth and spread of cancer cells .
Result of Action
The binding of Heterophyllin B to CXCR4 and the subsequent suppression of the PI3K/AKT pathway result in significant anti-cancer effects . It effectively suppresses the adhesion and invasion of human esophageal carcinoma cells . Moreover, it ameliorates lipopolysaccharide-induced inflammation and oxidative stress in macrophages .
Action Environment
The production and action of Heterophyllin B can be influenced by environmental factors. For instance, the plant Pseudostellaria heterophylla, from which Heterophyllin B is derived, has been found to produce the compound consistently under laboratory conditions . Differences in ecological environments can lead to variations in the accumulation of active components in wild and cultivated pseudostellaria heterophylla . Therefore, the environment can influence the availability and efficacy of Heterophyllin B.
将来の方向性
特性
IUPAC Name |
(3S,9S,15S,24S,27S,30S)-24-benzyl-27-[(2S)-butan-2-yl]-15-(2-methylpropyl)-1,7,13,16,19,22,25,28-octazatetracyclo[28.3.0.03,7.09,13]tritriacontane-2,8,14,17,20,23,26,29-octone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H58N8O8/c1-5-25(4)34-37(53)44-27(21-26-12-7-6-8-13-26)35(51)42-22-32(49)41-23-33(50)43-28(20-24(2)3)38(54)47-18-10-15-30(47)40(56)48-19-11-16-31(48)39(55)46-17-9-14-29(46)36(52)45-34/h6-8,12-13,24-25,27-31,34H,5,9-11,14-23H2,1-4H3,(H,41,49)(H,42,51)(H,43,50)(H,44,53)(H,45,52)/t25-,27-,28-,29-,30-,31-,34-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAVLJJQNUHRMR-PPLFBOPFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)N1)CC(C)C)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N1)CC(C)C)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H58N8O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
778.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Heterophyllin B | |
Q & A
Q1: What is Heterophyllin B and where is it found?
A1: Heterophyllin B (HB) is a cyclic octapeptide primarily isolated from the traditional Chinese medicinal plant, Pseudostellaria heterophylla (commonly known as Radix Pseudostellariae or Tai Zi Shen). []
Q2: What is the chemical structure of Heterophyllin B?
A2: Heterophyllin B is composed of eight amino acids joined by peptide bonds in a cyclic structure. Its core peptide sequence is Ile-Phe-Gly-Gly-Leu-Pro-Pro-Pro. []
Q3: How does Heterophyllin B exert its biological effects?
A3: Research indicates that Heterophyllin B interacts with various signaling pathways, including the PI3K/Akt pathway, to modulate inflammation and oxidative stress. [] Additionally, it has been shown to influence neurite outgrowth and synaptic plasticity, contributing to its cognitive-enhancing effects. []
Q4: What are the potential therapeutic applications of Heterophyllin B?
A4: Studies suggest potential applications of HB in several areas:
- Type 2 Diabetes: It potentially inhibits dipeptidyl peptidase 4 (DPP4), an enzyme that degrades the incretin hormone GLP-1, thereby indirectly increasing insulin secretion. [] It also shows potential as a GLP-1 receptor agonist, directly stimulating insulin secretion. []
- Inflammatory Diseases: HB exhibits anti-inflammatory properties, particularly by suppressing the production of inflammatory cytokines like IL-1β and IL-6. [, ]
- Cognitive Impairment: It enhances cognitive function, potentially through promoting neurite outgrowth and synaptic plasticity in the hippocampus, a brain region crucial for memory. []
- Esophageal Cancer: Studies have explored its potential in inhibiting the growth and invasion of esophageal cancer cells, potentially by targeting the PI3K/Akt/β-catenin signaling pathway. [, ]
Q5: Have any clinical trials been conducted with Heterophyllin B?
A5: While preclinical studies have demonstrated promising results, no clinical trials have been conducted to date to evaluate the safety and efficacy of HB in humans.
Q6: How does the content of Heterophyllin B vary in Pseudostellaria heterophylla?
A6: The content of HB varies significantly depending on several factors:
- Geographic Origin: The highest concentrations have been reported in plants sourced from Jiangsu Province, followed by Anhui and Guizhou. []
- Cultivation Method: Wild Pseudostellaria heterophylla generally exhibit higher HB content compared to cultivated varieties. []
- Harvest Time: The content fluctuates throughout the growing season, with peaks observed in specific months like May and July. []
- Germplasm: Different germplasms of Pseudostellaria heterophylla show variations in their HB content, highlighting the role of genetic factors. [, ]
Q7: Are there any analytical methods for quantifying Heterophyllin B?
A7: Yes, several analytical techniques have been developed for quantifying HB, including:
- High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating and quantifying HB in plant extracts and biological samples. [, , , ]
- Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS): This method offers high sensitivity and selectivity for quantifying HB in complex matrices like plasma. []
Q8: Has the biosynthesis of Heterophyllin B been investigated?
A8: Yes, recent research has shed light on the biosynthesis of HB in Pseudostellaria heterophylla. It is suggested to be ribosomally synthesized and post-translationally modified from a precursor peptide encoded by the prePhHB gene. [, ]
Q9: What are the future directions for Heterophyllin B research?
A9: Future research should focus on:
- Structure-Activity Relationship (SAR) Studies: Exploring the relationship between HB's structure and its biological activity to design more potent and selective analogs. [, ]
- Formulation Development: Developing stable and bioavailable formulations to facilitate its clinical translation. []
Q10: Are there any known safety concerns associated with Heterophyllin B?
A10: While preclinical studies haven't reported significant toxicity, comprehensive toxicological evaluations are necessary to establish its safety profile. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

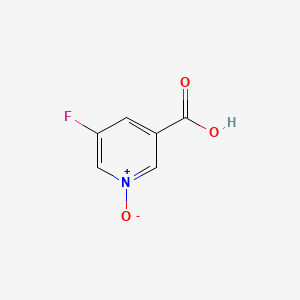
![5-hydroxy-1,3-dimethyl-8-phenylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B600005.png)
![1-Acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]-semicarbazide](/img/structure/B600008.png)
![2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B600009.png)
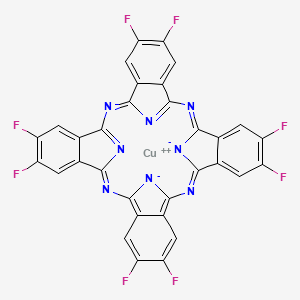
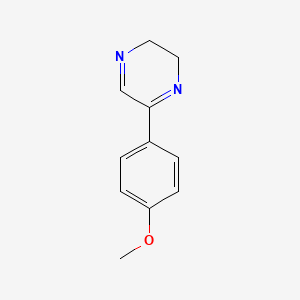


![6-Oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylic acid tert-butylester](/img/structure/B600018.png)

